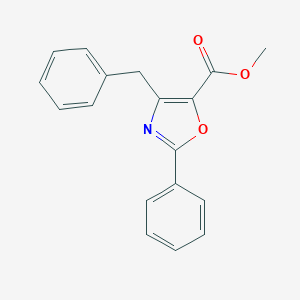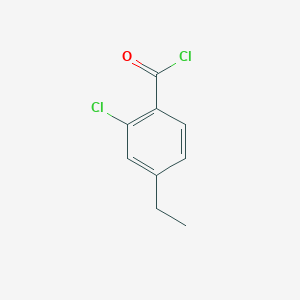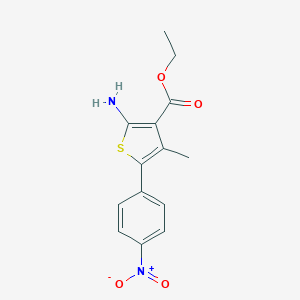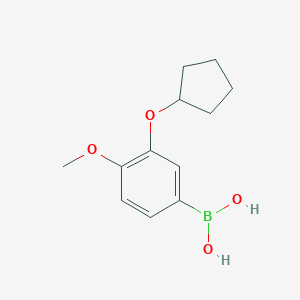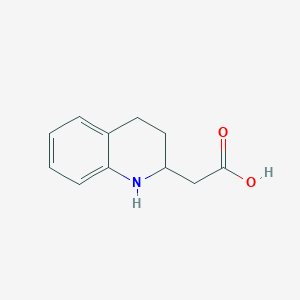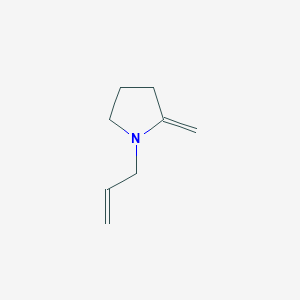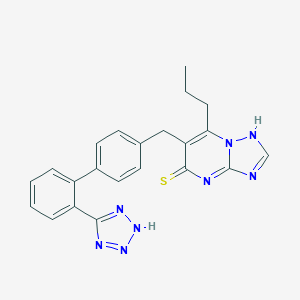
3-乙炔基-5-(1-甲基-2-吡咯烷基)吡啶
描述
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, also known as varenicline, is a medication used to aid smoking cessation. It acts as a partial agonist at the nicotinic acetylcholine receptor, which is the same receptor that nicotine binds to in the brain. However, varenicline has a higher affinity for this receptor than nicotine, leading to a reduction in the pleasurable effects of smoking and a decrease in withdrawal symptoms. In addition to its clinical use, varenicline has also been the subject of scientific research for its potential applications in various fields.
科学研究应用
合成和化学性质
- 3-乙炔基-5-(1-甲基-2-吡咯烷基)吡啶和相关化合物已通过各种化学反应合成,例如 Sonogashina 反应,并探索了它们的独特结构特性。这些合成对于开发具有在包括药物和材料科学在内的各个领域潜在应用的新化合物至关重要 (侯浩清,2010)。
- 在相关研究中,吡啶,包括 3-乙炔基-5-(1-甲基-2-吡咯烷基)吡啶的变体,一直是研究其甲基化性质的研究主题。这些研究有助于我们了解芳香族化合物的化学性质以及它们在药物发现和材料科学中的潜在应用 (Alexandru Grozavu 等,2020)。
药物研究
- 在药物领域,3-乙炔基-5-(1-甲基-2-吡咯烷基)吡啶衍生物已被研究其治疗潜力。例如,它们已被研究为某些受体的拮抗剂,表明它们在开发新药方面的潜力 (N. Cosford 等,2003)。
- 此外,已经对改善这些化合物的合成进行了研究,以提高它们的疗效和治疗用途的可及性 (L. Bleicher 等,1998)。
材料科学
- 在材料科学中,3-乙炔基-5-(1-甲基-2-吡咯烷基)吡啶的衍生物已用于合成新型配合物,例如二金配合物。这些研究对于开发具有在电子学和催化中潜在应用的新材料至关重要 (裴佩李等,2008)。
- 该化合物的衍生物还因其光学和电化学性质而受到研究,这可能导致在光电和传感技术中的创新应用 (B. Coe 等,2006)。
属性
CAS 编号 |
179120-51-5 |
|---|---|
产品名称 |
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |
InChI 键 |
NUPUDYKEEJNZRG-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
规范 SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
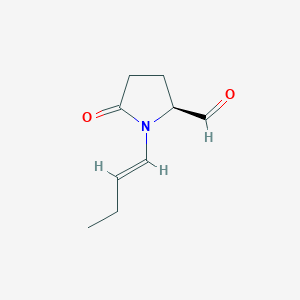
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
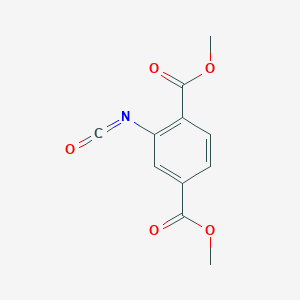
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

